molecular formula C17H18N4O4S B7729694 3-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]propanoic acid

3-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]propanoic acid

Cat. No.: B7729694
M. Wt: 374.4 g/mol
InChI Key: RHFIQFYSCHARNQ-DJWBSWRTSA-N
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Description

3-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]propanoic acid is a complex organic compound with a unique structure that includes a thiazole ring, a hydrazone linkage, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]propanoic acid typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The hydrazone linkage is then introduced by reacting the thiazole derivative with a hydrazine compound. Finally, the propanoic acid moiety is attached through an acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and the development of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

3-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]propanoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with a thiazole ring, such as thiamine (vitamin B1) and sulfathiazole.

    Hydrazone Derivatives: Compounds with a hydrazone linkage, such as isoniazid (an anti-tuberculosis drug) and hydralazine (an antihypertensive agent).

    Propanoic Acid Derivatives: Compounds with a propanoic acid moiety, such as ibuprofen and naproxen.

Uniqueness

3-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]propanoic acid is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c22-14(18-10-8-15(23)24)11-13-16(25)20-17(26-13)21-19-9-4-7-12-5-2-1-3-6-12/h1-7,9,13H,8,10-11H2,(H,18,22)(H,23,24)(H,20,21,25)/b7-4+,19-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFIQFYSCHARNQ-DJWBSWRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC2=NC(=O)C(S2)CC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC2=NC(=O)C(S2)CC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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